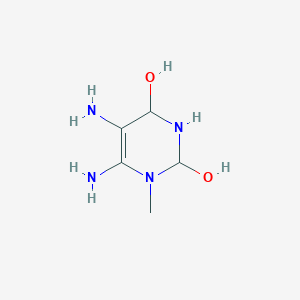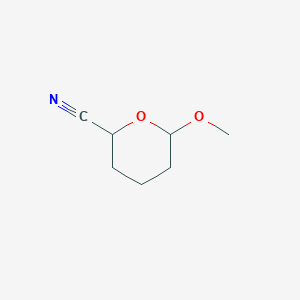
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 5 and 6, a methyl group at position 1, and hydroxyl groups at positions 2 and 4 on the tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or amines in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
科学研究应用
Chemistry: In chemistry, 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of diagnostic tools and assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
1-Methyluracil: Similar in structure but lacks the amino groups at positions 5 and 6.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a triazine ring instead of a pyrimidine ring.
5,6-Diamino-1-methyluracil: Similar but with different functional groups at positions 2 and 4.
Uniqueness: 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H12N4O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4,5-diamino-3-methyl-2,6-dihydro-1H-pyrimidine-2,6-diol |
InChI |
InChI=1S/C5H12N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h4-5,8,10-11H,6-7H2,1H3 |
InChI 键 |
NCBARODVRJFZHS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(NC(C(=C1N)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)






![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)



